![molecular formula C16H30O4 B3039180 Ascolactone CAS No. 757995-43-0](/img/structure/B3039180.png)
Ascolactone
Overview
Description
Ascolactone is a high purity chemical isolated from Ascochyta sp. It is known for its antifungal and phytotoxic properties . The molecular formula of Ascolactone is C16H30O4 .
Molecular Structure Analysis
Ascolactone C, a derivative of Ascolactone, was obtained as a white, amorphous solid. Its HRESIMS spectrum exhibited a prominent pseudomolecular ion peak at m/z 279.1226 [M + H]+, which was attributed to the molecular formula C15H18O5 .Physical And Chemical Properties Analysis
Ascolactone is an off-white solid that is soluble in methylene chloride or DMSO . It has a molecular weight of 286.4 . The ChemSpider database provides additional predicted properties, such as a density of 1.4±0.1 g/cm3, boiling point of 580.0±50.0 °C at 760 mmHg, and a flash point of 218.8±23.6 °C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “Ascolactone,” focusing on six unique applications:
Anticancer Activity
Ascolactone has shown significant potential in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including murine lymphoma, Burkitt’s lymphoma B cells, and adult lymphoblastic leukemia T cells . The compound’s mechanism involves blocking NFκB activation, which is crucial in cancer cell proliferation and survival .
Antimicrobial Properties
Ascolactone exhibits strong antimicrobial activity, particularly against Gram-positive bacteria, including drug-resistant strains . It has been found effective against Gram-negative bacteria like Acinetobacter baumannii when used in combination with other antibiotics . This makes it a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research indicates that Ascolactone possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases . This property makes it a potential therapeutic agent for treating conditions like arthritis and other inflammatory disorders.
Antioxidant Activity
Ascolactone has been identified as a potent antioxidant. It can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases, including cardiovascular diseases and neurodegenerative disorders . Its antioxidant properties are being explored for developing supplements and pharmaceuticals aimed at mitigating oxidative damage.
Neuroprotective Effects
The neuroprotective potential of Ascolactone is another area of active research. Studies suggest that it can protect neuronal cells from damage caused by oxidative stress and inflammation . This makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Agricultural Applications
In agriculture, Ascolactone is being studied for its potential as a natural pesticide. Its antimicrobial properties can help protect crops from bacterial and fungal infections . Additionally, its role in promoting plant health and growth is being investigated, which could lead to more sustainable agricultural practices.
properties
IUPAC Name |
(3S,4R,6S)-3,4-dihydroxy-6-undecyloxan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(17)15(18)16(19)20-13/h13-15,17-18H,2-12H2,1H3/t13-,14+,15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICNXZCTTYOLCW-ZNMIVQPWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ascolactone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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